molecular formula C12H13ClN2O B2899619 6-Chlorospiro[indoline-3,4'-piperidin]-2-one CAS No. 1445655-59-3

6-Chlorospiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B2899619
CAS No.: 1445655-59-3
M. Wt: 236.7
InChI Key: RLORPWSNHWBLLU-UHFFFAOYSA-N
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Description

6-Chlorospiro[indoline-3,4'-piperidin]-2-one (CAS 1445655-59-3) is a chemical compound belonging to the spiro-indole family, a scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C12H13ClN2O and a molecular weight of 236.70 g/mol . The spiro-indole core structure is recognized as a privileged framework in pharmaceutical research and is found in various natural alkaloids and synthetic bioactive molecules . Compounds containing the spiro-indoline structure have demonstrated considerable biological properties, making them promising candidates for antiproliferation research . Specifically, synthetic analogs based on this scaffold have shown promising activity against a variety of human cancer cell lines, including MCF7, HCT116, A431, and PaCa2, with some demonstrating higher efficacy than standard reference drugs . The mechanism of action for these spiro-indole derivatives is linked to multi-targeted inhibitory properties against key receptors like EGFR and VEGFR-2, which are critical targets in oncology research . Furthermore, research indicates that the spiro-indole scaffold, similar to the one in this product, has also been investigated for anti-SARS-CoV-2 properties in viral infection models, showing potential for repurposing in antiviral therapeutic development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chlorospiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLORPWSNHWBLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=C(C=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a cornerstone for spirocycle formation, involving the condensation of tryptamine derivatives with carbonyl compounds. For example, 10 (spiro[piperidine-4,1'-pyrido[3,4-b]indole]) was synthesized by reacting tryptamine (8 ) with N-alkylated piperidin-4-ones (12 ) in acetic acid. Adapting this method, 6-chloro substitution can be introduced via pre-functionalized tryptamines or post-cyclization halogenation.

Reaction Conditions:

  • Solvent: Acetic acid
  • Temperature: 90–100°C
  • Catalysts: None required (acid-mediated)
  • Yield: 55–98%

Silver-Catalyzed Cycloisomerization

Cycloisomerization of tryptamine-ynamides using Ag(I) catalysts enables diastereoselective spirocycle formation. While this method is documented for 7-chloro derivatives, substituting the ynamide precursor with a 6-chloroindole moiety could direct chlorination to the desired position.

Optimized Parameters:

  • Catalyst: AgOTf (5 mol%)
  • Ligand: PPh₃ (10 mol%)
  • Solvent: Dichloroethane
  • Yield: 60–75%

Chlorination Methodologies for 6-Position Functionalization

Introducing chlorine at the 6th position of the indoline ring requires careful selection of reagents and conditions to ensure regioselectivity.

Direct Chlorination Using Phosphorus Oxychloride (POCl₃)

Adapted from the synthesis of 6-chloropurine, POCl₃ serves as a robust chlorinating agent when paired with tertiary amines. For spirocyclic systems, this method is applicable post-cyclization if reactive hydroxyl or amino groups are present.

Protocol:

  • Reagents: POCl₃ (3.5–20 equiv), N,N-diisopropylethylamine (DIPEA, 1.0–1.5 equiv)
  • Temperature: 70–105°C
  • Time: 4–8 hours
  • Yield: 85–92%

Bromine-Mediated Halogenation with Subsequent Exchange

Bromination followed by halogen exchange offers an alternative route. In the synthesis of brominated spiro compounds, bromine/NaBr in acetic acid selectively functionalizes electron-rich aromatic positions. Subsequent treatment with CuCl₂ under Ullmann conditions replaces bromine with chlorine.

Example:

  • Bromination:
    • Reagents: Br₂ (2.5 equiv), NaBr (2.5 equiv) in AcOH/H₂O
    • Time: 1 hour at 25°C
    • Yield: 70–80%
  • Chlorination:
    • Reagents: CuCl₂ (3 equiv), DMF, 120°C
    • Yield: 65–75%

Integrated Synthetic Routes for 6-Chlorospiro[indoline-3,4'-piperidin]-2-one

Route 1: Tryptamine-Based Sequential Functionalization

  • Synthesis of 6-Chlorotryptamine :
    • Nitration of indole at position 6, followed by reduction to 6-aminoindole and Sandmeyer chlorination.
  • Spirocyclization :
    • React 6-chlorotryptamine with N-benzylpiperidin-4-one in acetic acid (Pictet-Spengler conditions).
  • Debenzylation :
    • Hydrogenolysis (H₂/Pd-C) to remove the benzyl protecting group.

Overall Yield: 40–50%

Route 2: Late-Stage Chlorination of Spiro Intermediate

  • Spiro[indoline-3,4'-piperidin]-2-one Synthesis :
    • Cyclize unsubstituted tryptamine with piperidinone via Ag(I)-catalyzed cycloisomerization.
  • Directed Chlorination :
    • Use POCl₃/DIPEA at 100°C to chlorinate position 6 selectively.

Overall Yield: 55–60%

Comparative Analysis of Synthetic Approaches

Parameter Pictet-Spengler Route Ag-Catalyzed Route Late-Stage Chlorination
Regioselectivity Moderate High High
Yield 40–50% 60–75% 55–60%
Complexity Low Moderate Moderate
Scalability High Medium High

Key Findings:

  • Late-stage chlorination offers superior regiocontrol but requires harsh conditions.
  • Silver catalysis enables milder cyclization but necessitates specialized ligands.

Industrial Considerations and Process Optimization

For large-scale production, the Pictet-Spengler route is favored due to its simplicity and compatibility with continuous flow reactors. Critical optimizations include:

  • Solvent Recycling : Acetic acid recovery reduces costs.
  • Catalyst Reuse : Immobilized Ag(I) catalysts minimize waste.
  • Safety Protocols : POCl₃ handling requires inert atmospheres and corrosion-resistant equipment.

Chemical Reactions Analysis

Types of Reactions

6-Chlorospiro[indoline-3,4’-piperidin]-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-Chlorospiro[indoline-3,4’-piperidin]-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chlorospiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows the compound to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Spirooxindole Derivatives
  • Spiro[indoline-3,4'-piperidin]-2-one (CAS 252882-61-4): Structure: Lacks the chlorine substituent at position 5. Applications: A versatile intermediate for further functionalization .
  • 6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride (CAS 2044705-27-1) :

    • Structure : Fluorine replaces chlorine at position 6.
    • Properties : Fluorine’s electronegativity may enhance metabolic stability and hydrogen-bonding interactions compared to chlorine .
Halogenated Derivatives
  • 6-Chloro-1′-(4-(trifluoromethyl)benzyl)spiro[indoline-3,2′-pyrrolidin]-2-one (Compound 2m): Structure: Chlorine at position 6, trifluoromethylbenzyl on pyrrolidine ring. Properties: Pyrrolidine’s smaller ring size increases conformational rigidity vs. piperidine. Synthesis Yield: 52% via iodide/H₂O₂-catalyzed oxidative cyclization .
  • 6′-Chlorospiro[cyclopropane-1,3′-indolin]-2′-one (CAS 83419-49-2) :

    • Structure : Cyclopropane fused to indoline, chlorine at position 6′.
    • Properties : Increased strain from cyclopropane may enhance reactivity or alter binding kinetics .

Pharmacologically Active Analogues

SMU-B (Compound 5b) :
  • Structure: 6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl-substituted spiro[indoline-3,4′-piperidine]-2-one.
  • Activity: Potent c-Met/ALK dual inhibitor with >50% tumor growth inhibition in gastric carcinoma models.
  • Key Features: The aminopyridyl and dichloro-fluorophenyl groups enhance selectivity and oral efficacy compared to simpler chloro derivatives .
Pyrano-Pyrimidine Spirooxindoles (e.g., 3g) :
  • Structure: 6'-Acetyl-2',4',6-trichloro-7'-phenylspiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-one.
  • Activity : Antimicrobial properties against bacterial strains.
  • Synthesis : Achieved via BTC/TPPO-mediated cyclization (68–74% yield) .
Physical Properties
Compound Melting Point (°C) Molecular Weight Key Substituents
6-Chlorospiro[...] hydrochloride Not reported 297.16 Cl (position 6), HCl salt
3g (Pyrano-pyrimidine derivative) 198–229 471.9987 Acetyl, trichloro-phenyl
2o (1'-Benzylspiro[...]) 167–169 292.381 Benzyl group
  • Chlorine vs.

Biological Activity

6-Chlorospiro[indoline-3,4'-piperidin]-2-one is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, including antitumor and antimicrobial effects, as well as its mechanism of action based on recent research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that contributes to its biological activity. The presence of the chlorine atom in the indoline moiety is particularly significant, as it may enhance the compound's interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. For instance, in a study evaluating several spiro-indolin-2-one derivatives, compounds were tested against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) .

  • Efficacy Results :
    • Compound 6m showed an IC50 value of 2.434 µM against A431 cells, demonstrating approximately 9.6 times greater efficacy than the standard reference drug 5-fluorouracil.
    • Other derivatives, such as 6k , also exhibited significant potency with an IC50 of 2.966 µM .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial effects. Preliminary investigations suggest that this compound may inhibit the growth of various bacterial strains, although specific data on its spectrum of activity remains limited and requires further exploration .

The mechanism by which this compound exerts its biological effects involves interactions with cellular targets such as enzymes and receptors involved in cell proliferation and survival.

  • Enzyme Inhibition : The compound may act by binding to the active sites of specific enzymes, thereby preventing substrate binding and subsequent catalytic activity .
  • Cell Signaling Pathways : It is hypothesized that the compound may modulate key signaling pathways related to cancer progression and microbial resistance .

Case Studies

A notable case study involved the synthesis and evaluation of several spiro-indolin-2-one derivatives, including this compound. The study demonstrated that modifications in the molecular structure could significantly affect biological activity .

Table: Summary of Biological Activities

CompoundCell Line TestedIC50 Value (µM)Reference
6mA4312.434
6kA4312.966
Unspecified DerivativeVariousNot specified

Q & A

Q. What are the key structural features of 6-Chlorospiro[indoline-3,4'-piperidin]-2-one, and how do they influence its reactivity?

The compound features a spirocyclic core integrating an indoline (aromatic bicyclic system) and piperidine (six-membered amine ring) moieties. The chlorine substituent at the 6-position introduces steric and electronic effects, enhancing electrophilic reactivity at the carbonyl group and enabling nucleophilic substitution at the halogenated site. This structural rigidity allows precise interactions with biological targets like kinases or receptors .

Q. What synthetic routes are commonly used to prepare this compound?

A standard method involves cyclization of halogenated indole precursors (e.g., 6-chlorotryptamine derivatives) with piperidine-containing reagents under basic conditions. For example, Michael addition or Pictet–Spengler reactions are employed to form the spirojunction. Post-synthetic halogenation (e.g., using N-chlorosuccinimide) can introduce the chlorine substituent . Yield optimization often requires controlled pH and temperature, with purification via column chromatography .

Q. What analytical techniques validate the purity and structure of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₂H₁₃ClN₂O, MW 248.7), while ¹H/¹³C NMR identifies spirocyclic geometry and substituent positions. IR spectroscopy detects the carbonyl stretch (~1700 cm⁻¹) and amine/chlorine interactions. X-ray crystallography (if crystallizable) provides definitive stereochemical validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 6-Chlorospiro derivatives?

Discrepancies in bioactivity (e.g., anticancer vs. antiviral potency) may arise from substituent positioning (e.g., 6-Cl vs. 5-Br analogs) or assay conditions. For instance, 6-chloro derivatives show stronger kinase inhibition (EGFR/VEGFR-2) than brominated analogs due to chlorine’s electronegativity . Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) and structural analogs (see ’s comparative table) can clarify mechanisms .

Q. What strategies optimize reaction yields during spirocyclic indoline-piperidine synthesis?

Key factors include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts accelerate spirojunction formation.
  • Halogenation timing : Late-stage chlorination minimizes side reactions compared to early halogen introduction . Yields >70% are achievable with iterative HPLC monitoring and silica gel chromatography .

Q. How does the chlorine substituent impact structure-activity relationships (SAR) in kinase inhibition?

The 6-chloro group increases hydrophobic interactions with kinase ATP-binding pockets (e.g., c-Met/ALK), improving binding affinity over non-halogenated analogs. SAR studies show that replacing chlorine with bulkier groups (e.g., benzyl) reduces selectivity, while electron-withdrawing substituents (e.g., NO₂) enhance potency but may compromise solubility .

Q. What methodologies assess multi-target interactions of this compound in complex biological systems?

  • Proteomic profiling : Chemoproteomics using immobilized kinase libraries identifies off-target effects.
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes to EGFR/VEGFR-2 .
  • In vivo pharmacodynamics : Tumor xenograft models (e.g., GTL-16 gastric carcinoma) evaluate dual c-Met/ALK inhibition efficacy .

Q. How can researchers address stability challenges in aqueous solutions for in vitro assays?

The hydrochloride salt form (e.g., 6-Chlorospiro[...]-2-one HCl) improves aqueous solubility. Buffered solutions (pH 6–7.4) prevent hydrolysis of the lactam ring. Lyophilization and storage at -20°C under argon extend shelf life .

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